4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile
Overview
Description
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6N2O4 It is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, nitro, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 7-methoxyquinoline to introduce the nitro group at the 6-position. This is followed by the introduction of the hydroxy group at the 4-position through a hydroxylation reaction. Finally, the carbonitrile group is introduced at the 3-position using a cyanation reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, a suitable hydroxylating agent, and a cyanating agent like potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-oxo-7-methoxy-6-nitroquinoline-3-carbonitrile.
Reduction: Formation of 4-hydroxy-7-methoxy-6-aminoquinoline-3-carbonitrile.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline-3-carbonitrile: Lacks the methoxy and nitro groups, resulting in different reactivity and biological activity.
7-Methoxy-6-nitroquinoline: Lacks the hydroxy and carbonitrile groups, affecting its chemical properties and applications.
6-Nitroquinoline-3-carbonitrile:
The presence of the hydroxy, methoxy, and nitro groups in this compound makes it unique, providing a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
7-methoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c1-18-10-3-8-7(2-9(10)14(16)17)11(15)6(4-12)5-13-8/h2-3,5H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZRTSATHWBRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450545 | |
Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492456-52-7 | |
Record name | 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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